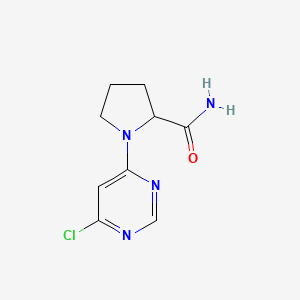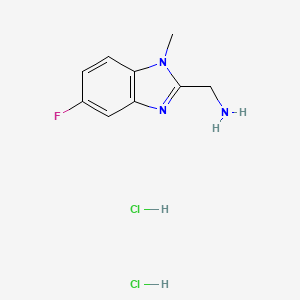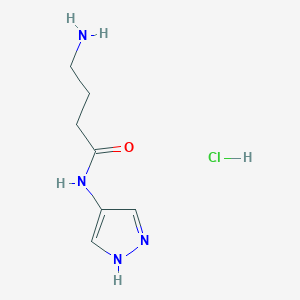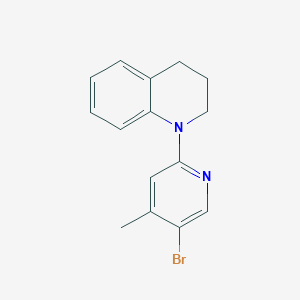
1-(5-溴-4-甲基-2-吡啶基)-1,2,3,4-四氢喹啉
描述
“1-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline” is a chemical compound with the linear formula C11H16BrN3 . It has a molecular weight of 270.17 .
Molecular Structure Analysis
The molecular structure of “1-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline” is characterized by the presence of a bromine atom and a methyl group on the pyridine ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 270.17 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available.科学研究应用
合成协议
1-(5-溴-4-甲基-2-吡啶基)-1,2,3,4-四氢喹啉,属于四氢喹啉家族,由于其复杂的结构和潜在的生物活性,在各种化学反应中被合成并应用。它通过一个锅三步四组分过程合成,涉及特定化合物(Yehia, Polborn, & Müller, 2002)的偶联-异构化-Stork-烯胺烷基化-环缩合。此外,涉及芳基乙烯基环丙烷和乙基(芳基亚胺)酸酯的路易斯酸催化反应产生多种吡咯烷和四氢喹啉衍生物,展示了该化合物在合成化学中的多功能性(Lu & Shi, 2007)。
生物应用
四氢喹啉衍生物不仅在化学合成中至关重要,还表现出显著的生物活性。例如,一系列1-氨基-2-取代-5-哌啶基-6,7,8,9-四氢噻吩[2,3-c]异喹啉展示了对各种病原菌和真菌菌株的有希望的抗微生物活性,突显了这些化合物的潜在药用应用(Zaki, El‐Dean, Radwan, & Sayed, 2019)。
化学转化
该化合物在各种化学转化中起着关键的中间体作用,说明了它在合成化学中的重要性。例如,已经采用自由基环化技术合成嘧啶-环接杂环化合物,进一步扩展了四氢喹啉衍生物可能的化学转化范围(Majumdar & Mukhopadhyay, 2003)。
属性
IUPAC Name |
1-(5-bromo-4-methylpyridin-2-yl)-3,4-dihydro-2H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2/c1-11-9-15(17-10-13(11)16)18-8-4-6-12-5-2-3-7-14(12)18/h2-3,5,7,9-10H,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWLHTLPQMYTSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)N2CCCC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



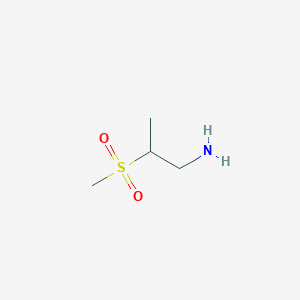
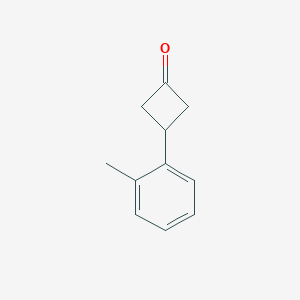
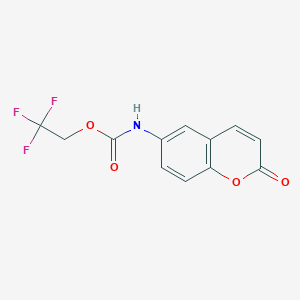
![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]carbamate](/img/structure/B1524145.png)
![1-[3-Amino-4-(benzyloxy)phenyl]-2-[benzyl(alpha-methyl-4-methoxyphenethyl)amino]ethanol](/img/structure/B1524146.png)
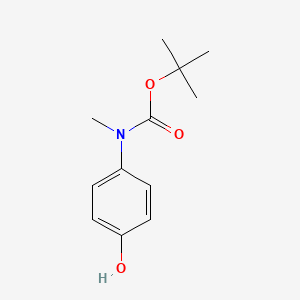
![6-[3-(aminomethyl)piperidin-1-yl]-N-methylpyrimidin-4-amine](/img/structure/B1524152.png)
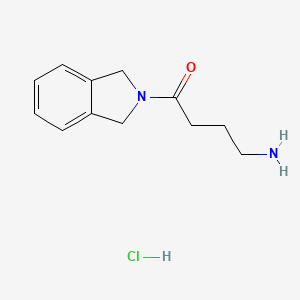
![Methyl[2-methyl-1-(2-methylphenyl)propyl]amine](/img/structure/B1524155.png)
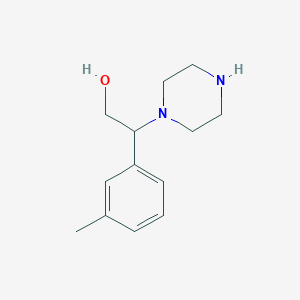
![2-Methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B1524159.png)
